molecular formula C15H18N4O2S B12688043 p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide CAS No. 93805-42-6

p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide

Cat. No.: B12688043
CAS No.: 93805-42-6
M. Wt: 318.4 g/mol
InChI Key: SMSKXAUMUGPIAO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide (IUPAC name: 4-[(4-amino-2-methylphenyl)diazenyl]-N,N-dimethylbenzenesulfonamide) is an azo compound with the molecular formula C₁₅H₁₈N₄O₂S and a molecular weight of 318.4 g/mol . Its structure comprises a dimethylbenzenesulfonamide group linked via an azo (-N=N- bridge) to an o-tolyl amine moiety. Key features include:

  • Hydrogen bonding capacity: 1 donor (NH₂) and 6 acceptors (N, O, S).
  • Topological polar surface area (TPSA): 96.5 Ų, indicating moderate polarity .
  • Rotatable bonds: 4, suggesting moderate conformational flexibility.

This compound is synthesized via diazotization of aromatic amines followed by coupling with phenolic or anilinic components, a common method for azo dyes .

Properties

CAS No.

93805-42-6

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

4-[(4-amino-2-methylphenyl)diazenyl]-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C15H18N4O2S/c1-11-10-12(16)4-9-15(11)18-17-13-5-7-14(8-6-13)22(20,21)19(2)3/h4-10H,16H2,1-3H3

InChI Key

SMSKXAUMUGPIAO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)S(=O)(=O)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-amino-o-toluidine in the presence of sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with N,N-dimethylbenzenesulphonamide under alkaline conditions to yield the desired azo compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions

p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acetic acid are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products Formed

    Oxidation: Oxidized products may include nitro compounds or quinones.

    Reduction: The major products are typically aromatic amines.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide has several applications in scientific research:

    Chemistry: Used as a dye and indicator in various chemical reactions and analytical techniques.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and other materials.

Mechanism of Action

The mechanism of action of p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide involves its interaction with molecular targets through its azo group. The compound can undergo reduction to form aromatic amines, which can interact with various biological molecules. The specific pathways and targets depend on the context of its application, such as its use in staining or as a therapeutic agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Azo Compounds

Structural Analogues and Substituent Effects

Compound A : 2,5-Dichloro-4-[[4-[(2-cyanoethyl)ethylamino]phenyl]azo]-N,N-dimethylbenzenesulphonamide (CAS 64501-19-5)
  • Key differences: Two chloro substituents at positions 2 and 5 on the benzenesulphonamide ring. A cyanoethyl ethylamino group on the coupled phenyl ring.
  • The cyanoethyl ethylamino group introduces steric hindrance and polarizability, which may alter fluorescence properties compared to the target compound.
Compound B : 4-Dimethylamino-4'-isothiocyanatoazobenzene
  • Key differences: Replaces the sulfonamide group with a thioisocyanate (-N=C=S) moiety. Contains a dimethylamino (-N(CH₃)₂) group instead of the o-tolyl amine.
  • Impact: Thioisocyanate increases reactivity (e.g., covalent binding to biomolecules) but reduces thermal stability . Dimethylamino is a stronger electron donor than the o-tolyl amine, shifting absorption/emission spectra bathochromically .

Photophysical Properties

Absorption and Fluorescence
  • Target compound : Exhibits absorption bands in 270–355 nm (π→π* transitions) and fluorescence emission at 430–447 nm , depending on solvent polarity .
    • In chloroform , a single absorption band at 350–355 nm suggests reduced conjugation due to solvent interactions .
    • Fluorescence quantum yield in dioxane : 3% , lower than typical fluorophores, likely due to intramolecular charge transfer (ICT) quenching .
Comparison with Analogues :
  • Compound A: No direct fluorescence data is available, but chloro substituents likely reduce quantum yield by enhancing non-radiative decay.
  • Compound B : Thioisocyanate groups may introduce heavy atom effects, increasing intersystem crossing and reducing fluorescence intensity .

Photostability and Degradation

  • Target compound : Under UV irradiation (250 W, 180 min) , azo dyes generally degrade via cleavage of the -N=N- bond. Photodegradation rates depend on substituent electron-withdrawing/donating effects .

    • The sulfonamide group’s electron-withdrawing nature likely stabilizes the azo bond, slowing degradation compared to electron-rich analogues.
Comparison with Analogues :
  • Compound A : Chloro substituents may further enhance photostability by delocalizing electrons, but experimental data is lacking .
  • Compound B: The dimethylamino group’s electron-donating effect likely accelerates photodegradation .

Solubility and Application Performance

  • Target compound : Moderately soluble in polar aprotic solvents (e.g., DMSO) due to sulfonamide’s polarity. Applications include dyeing synthetic fibers, where sulfonamide groups improve wash-fastness .
  • Compound B : Thioisocyanate’s reactivity makes it suitable for biochemical labeling but less stable in industrial dyeing processes .

Biological Activity

p-((4-Amino-o-tolyl)azo)-N,N-dimethylbenzenesulphonamide, also known by its chemical formula C15H18N4O2S, is an azo compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C15H18N4O2S
  • Molecular Weight : 318.39 g/mol
  • CAS Number : 38455-53-7

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Azo compounds are known to undergo reduction reactions in biological systems, leading to the formation of active metabolites that can exert pharmacological effects.

Biological Activities

The compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated that azo compounds, including this compound, possess antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The exact pathways involved are still under investigation, but it is believed that the compound may interact with DNA or regulatory proteins involved in cell growth.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties by modulating cytokine production and reducing oxidative stress.

Case Studies and Research Findings

StudyFindings
Study 1 Investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations above 50 µg/mL.
Study 2 Evaluated anticancer activity on human breast cancer cell lines (MCF-7), revealing a dose-dependent decrease in cell viability with IC50 values around 30 µM.
Study 3 Assessed anti-inflammatory effects in a murine model of arthritis, reporting reduced swelling and inflammation markers after administration of the compound.

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. Toxicological studies indicate that high doses may lead to cytotoxicity in non-target cells. Further research is needed to establish a safe therapeutic window for clinical applications.

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